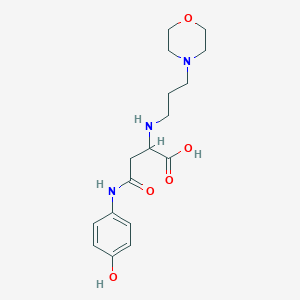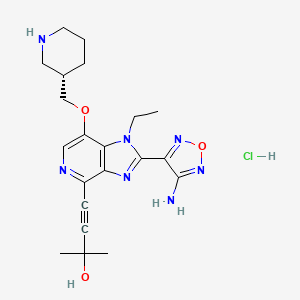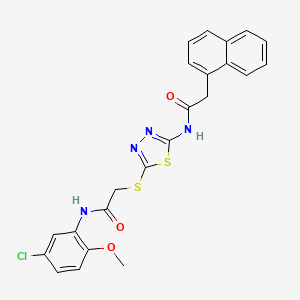![molecular formula C16H13ClF3NO2 B2599149 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine CAS No. 735319-95-6](/img/structure/B2599149.png)
3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound, and a pyridine ring, which is a basic heterocyclic aromatic organic compound . The benzofuran ring is substituted with a dimethyl group and an oxygen atom, which is connected to the pyridine ring . The pyridine ring is further substituted with a trifluoromethyl group and a chlorine atom .
Molecular Structure Analysis
The benzofuran ring in this compound adopts an envelope-like conformation, with the carbon atom bonded to the dimethyl groups displaced from the plane through the other four atoms . The dihedral angle between the mean planes of the two benzene rings is 38.13° .
Wissenschaftliche Forschungsanwendungen
Fluazinam and Fungicide Chemistry
The compound is structurally related to the fungicide fluazinam, demonstrating the importance of such molecules in agricultural applications. Fluazinam's structure, featuring chloro and trifluoromethyl groups attached to a pyridine ring, contributes to its fungicidal properties by forming a three-dimensional network through hydrogen and halogen bonds, facilitating effective pest control in crops such as maize and sugar beet. This highlights the compound's relevance in developing new fungicides with enhanced efficacy and stability (Youngeun Jeon, Jineun Kim, Sangjin Lee, & Tae Ho Kim, 2013).
Heterocyclic Chemistry and Medicinal Applications
Research into heterocyclic compounds like 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine showcases their potential in medicinal chemistry. Heterocycles form the backbone of many pharmaceuticals, and the introduction of trifluoromethyl groups can significantly alter the biological activity and metabolic stability of these molecules. For instance, compounds with similar structural motifs have been explored for their antimicrobial properties, underscoring the role of such chemicals in developing new therapeutic agents (Y. E. Ryzhkova, F. V. Ryzhkov, O. I. Maslov, & M. Elinson, 2023).
Crystallographic Insights and Material Science
The crystal structures of compounds bearing similarities to 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine reveal intricate details about intermolecular interactions and molecular geometry. These insights are crucial in material science for designing novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. The study of these structures facilitates the understanding of molecular packing, which is essential in developing advanced materials for electronics, photonics, and nanotechnology (M. D. de Souza, R. S. Gonçalves, Solange M.S.V. Wardell, & J. Wardell, 2015).
Synthesis and Green Chemistry
The synthesis of compounds related to 3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine often involves green chemistry principles to minimize environmental impact. For example, novel synthetic routes have been developed to produce related molecules efficiently, with an emphasis on reducing hazardous waste and improving reaction efficiency. These efforts underscore the compound's role in promoting sustainable practices in chemical synthesis and the broader goal of environmental stewardship in the chemical industry (Rohidas Gilbile, R. Bhavani, & Ritu Vyas, 2017).
Wirkmechanismus
Target of action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of action
Without specific studies on “3-Chloro-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine”, it’s difficult to determine its exact mode of action. Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical pathways
Benzofuran derivatives have been found to affect a wide range of pathways, depending on their specific structures and targets .
Result of action
Benzofuran derivatives have been found to have a wide range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Eigenschaften
IUPAC Name |
3-chloro-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c1-15(2)7-9-4-3-5-12(13(9)23-15)22-14-11(17)6-10(8-21-14)16(18,19)20/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUITWIFQMYRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine](/img/structure/B2599070.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2599073.png)
![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/no-structure.png)


![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]-4-nitrobenzamide](/img/structure/B2599080.png)
![(1-(4-(2,3-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2599081.png)


![4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]thiophene-2-carbaldehyde](/img/structure/B2599088.png)